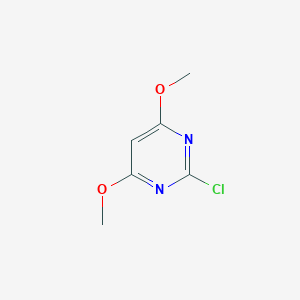

2-クロロ-4,6-ジメトキシピリミジン

概要

説明

2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . It is a white to light yellow crystalline powder that is primarily used as an intermediate in the synthesis of various organic compounds . This compound is known for its versatility in chemical reactions and its applications in multiple fields, including pharmaceuticals and agriculture .

科学的研究の応用

2-Chloro-4,6-dimethoxypyrimidine has a wide range of applications in scientific research:

作用機序

Target of Action

2-Chloro-4,6-dimethoxypyrimidine is primarily used as an intermediate in the synthesis of pyrimidine-based herbicides . The primary targets of these herbicides are usually specific enzymes or proteins within the plants that are essential for growth and survival .

Mode of Action

The compound acts as a building block in the synthesis of more complex molecules. It undergoes aromatic nucleophilic substitution with aniline derivatives to form 2-anilinopyrimidines . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The exact biochemical pathways affected by 2-Chloro-4,6-dimethoxypyrimidine are dependent on the final compound it is used to synthesize. For example, in the synthesis of certain herbicides, it may inhibit the action of enzymes involved in the synthesis of essential amino acids in plants, leading to their death .

Pharmacokinetics

Its molecular weight is 174.58 , which is within the range generally favorable for absorption and distribution.

Result of Action

The molecular and cellular effects of 2-Chloro-4,6-dimethoxypyrimidine are largely dependent on the final compound it is used to synthesize. In the case of herbicides, the result is typically the inhibition of plant growth, leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,6-dimethoxypyrimidine and its derivatives. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of reactions involving this compound . .

生化学分析

Biochemical Properties

2-Chloro-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with enzymes such as kinases and transferases, which facilitate the transfer of functional groups. The compound can act as a substrate or inhibitor in these reactions, influencing the activity of the enzymes. For instance, it may inhibit certain kinases, thereby affecting phosphorylation processes crucial for cell signaling and metabolism .

Cellular Effects

The effects of 2-Chloro-4,6-dimethoxypyrimidine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 2-Chloro-4,6-dimethoxypyrimidine exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may enhance enzyme activity by stabilizing the active conformation of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4,6-dimethoxypyrimidine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 2-Chloro-4,6-dimethoxypyrimidine vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

2-Chloro-4,6-dimethoxypyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s influence on metabolic flux and metabolite levels can significantly impact cellular metabolism and overall physiological functions .

Transport and Distribution

Within cells and tissues, 2-Chloro-4,6-dimethoxypyrimidine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 2-Chloro-4,6-dimethoxypyrimidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

準備方法

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine typically involves several steps:

Salifying Reaction:

Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

Condensation Reaction: Finally, the intermediate is subjected to a condensation reaction in the presence of a catalyst to yield 2-Chloro-4,6-dimethoxypyrimidine.

Industrial production methods often utilize similar synthetic routes but may involve optimizations for higher yield and purity .

化学反応の分析

2-Chloro-4,6-dimethoxypyrimidine undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include aniline derivatives, hydriodic acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

2-Chloro-4,6-dimethoxypyrimidine can be compared with other similar compounds such as:

4-Chloro-2,6-dimethoxypyrimidine: This compound has similar chemical properties but differs in the position of the chlorine atom.

2-Amino-4,6-dimethoxypyrimidine: This compound has an amino group instead of a chlorine atom, leading to different reactivity and applications.

2-Chloro-4,6-dimethylpyrimidine: This compound has methyl groups instead of methoxy groups, affecting its solubility and reactivity.

The uniqueness of 2-Chloro-4,6-dimethoxypyrimidine lies in its specific substitution pattern, which allows for a diverse range of chemical reactions and applications .

生物活性

2-Chloro-4,6-dimethoxypyrimidine is a compound that has garnered attention in various fields of biological research, particularly for its herbicidal properties and potential therapeutic applications. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-chloro-4,6-dimethoxypyrimidine can be achieved through several methods. A notable synthetic route involves the reaction of malononitrile with acetyl chloride and cyanamide, followed by treatment with hydrogen chloride to yield the desired compound. This method has been optimized for efficiency and yield, producing significant quantities suitable for further biological testing .

Biological Activity Overview

The biological activity of 2-chloro-4,6-dimethoxypyrimidine primarily revolves around its herbicidal effects and its role as an intermediate in the synthesis of sulfonylurea herbicides. Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety have demonstrated high herbicidal activity against various monocotyledonous plants, such as Digitaria sanguinalis L., at concentrations as low as 50 mg/L .

Herbicidal Activity

The compound has been linked to several herbicides that act through inhibition of specific biochemical pathways in plants. For instance, it is a key intermediate in the production of sulfonylurea herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds .

Table 1: Herbicidal Activity of 2-Chloro-4,6-dimethoxypyrimidine

| Concentration (mg/L) | Target Species | Activity Level |

|---|---|---|

| 100 | Digitaria sanguinalis L. | High |

| 50 | Digitaria sanguinalis L. | Moderate |

Therapeutic Potential

Recent studies have explored the potential use of 2-chloro-4,6-dimethoxypyrimidine in treating age-related diseases due to its antioxidant properties. In vitro evaluations have shown that this compound can protect human cell lines from oxidative stress induced by hydrogen peroxide and hydroxyl radicals . This suggests a promising avenue for further research into its role as a multifunctional antioxidant.

Case Studies

- Antioxidant Activity : A study evaluated the protective effects of various compounds including 2-chloro-4,6-dimethoxypyrimidine on human retinal pigmented epithelial cells. The results indicated significant protection against oxidative damage, highlighting its potential application in preventing age-related macular degeneration (AMD) and cataracts .

- Cell Viability : In another investigation focusing on human lens epithelial cells, analogs containing the pyrimidine structure were shown to maintain glutathione levels and cell viability under oxidative stress conditions. This reinforces the compound's role in enhancing cellular antioxidant defenses .

特性

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408903 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-25-1 | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。